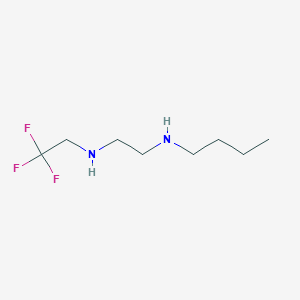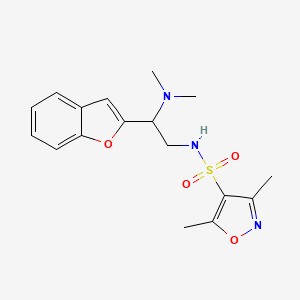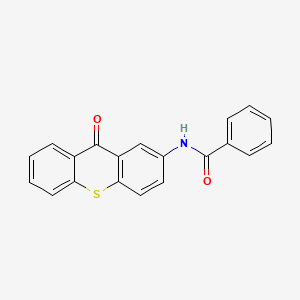![molecular formula C16H17N5O3 B2383911 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1338665-78-3](/img/structure/B2383911.png)
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a pyridine ring, and an oxadiazole ring . The presence of these functional groups suggests that the compound may have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butylamidoxime as a starting material . This compound is activated by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The presence of the oxadiazole ring, in particular, is noteworthy as it is a relatively uncommon feature in organic compounds .Chemical Reactions Analysis
The compound’s chemical reactions are likely to be influenced by the presence of its various functional groups. For example, the oxadiazole ring can participate in a variety of reactions, including cycloaddition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Based on the structures of similar compounds, it can be inferred that it might be a solid at room temperature .科学的研究の応用
Synthesis and Characterization
Research on the synthesis and characterization of related compounds, such as 1,2,4-oxadiazole and pyrazole derivatives, is vital for developing new materials with potential applications in pharmaceuticals and materials science. For instance, Maftei et al. (2016) described the design, structural characterization, and potential medical application of novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives. These compounds were designed to modify their lipophilicity for improved cell wall barrier transport, with some showing in vitro anti-cancer activity (Maftei et al., 2016).
Optical Properties
The investigation into the optical properties of novel derivatives, such as those studied by Ge et al. (2014), highlights the potential use of these compounds in optical applications. The study focused on the fluorescence characteristics of compounds in dichloromethane, exploring how various substituents affect absorption and emission (Ge et al., 2014).
Biological Activities
Several studies have explored the biological activities of 1,2,4-oxadiazole derivatives, demonstrating their potential in medical and pharmaceutical research. For example, antimycobacterial activities of substituted isosteres of pyridine- and pyrazinecarboxylic acids were investigated, showing that these compounds exhibit varying degrees of potency against Mycobacterium tuberculosis (Gezginci et al., 2001).
Advanced Material Applications
Research on 1,2,4-oxadiazole derivatives also extends to materials science, where these compounds are explored for their mechanoluminescence and as components in organic light-emitting diodes (OLEDs). Huang et al. (2013) synthesized Pt(II) complexes with pyrazole chelates, which showed promising applications in mechanoluminescent materials and efficient white OLEDs (Huang et al., 2013).
Safety and Hazards
特性
IUPAC Name |
1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-9-11(14(22)23)8-18-21(9)12-7-10(5-6-17-12)13-19-15(20-24-13)16(2,3)4/h5-8H,1-4H3,(H,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKADDYHUBIWKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=NC=CC(=C2)C3=NC(=NO3)C(C)(C)C)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(Ethylsulfanyl)phenyl]-2,2,2-trifluoroethan-1-ol](/img/structure/B2383828.png)
![5-Methyl-2-({2-[(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)amino]-2-oxoethyl}thio)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2383829.png)

![N-allyl-1-(4-chlorophenyl)-4-(phenoxymethyl)-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2383832.png)
![(E)-4-(N,N-dimethylsulfamoyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2383836.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(1-methoxypropan-2-yl)propanamide](/img/structure/B2383837.png)



![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)
![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)
![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)